molecular formula C12H14ClFN2O B14795441 7-fluoro-2-pyrrolidin-3-yl-3H-isoindol-1-one;hydrochloride

7-fluoro-2-pyrrolidin-3-yl-3H-isoindol-1-one;hydrochloride

Cat. No.: B14795441
M. Wt: 256.70 g/mol
InChI Key: FVURYUNLMVVKGE-UHFFFAOYSA-N
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Description

(S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride is a synthetic compound that has garnered interest in various fields of research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorine atom, a pyrrolidine ring, and an isoindolinone core, making it a valuable molecule for scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride typically involves the following steps:

    Formation of the Isoindolinone Core: The isoindolinone core is synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of the Fluorine Atom: Fluorination is achieved using specific fluorinating agents under controlled conditions.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, ensuring that the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (S)-5-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride
  • (S)-6-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride
  • (S)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride

Uniqueness

(S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride is unique due to the specific position of the fluorine atom and the configuration of the pyrrolidine ring. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C12H14ClFN2O

Molecular Weight

256.70 g/mol

IUPAC Name

7-fluoro-2-pyrrolidin-3-yl-3H-isoindol-1-one;hydrochloride

InChI

InChI=1S/C12H13FN2O.ClH/c13-10-3-1-2-8-7-15(12(16)11(8)10)9-4-5-14-6-9;/h1-3,9,14H,4-7H2;1H

InChI Key

FVURYUNLMVVKGE-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1N2CC3=C(C2=O)C(=CC=C3)F.Cl

Origin of Product

United States

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